4-(Difluoromethyl)-2-ethylbenzoic acid

Lipophilicity Physicochemical Properties Drug Design

4-(Difluoromethyl)-2-ethylbenzoic acid (CAS 2248416-15-9) is a fluorinated aromatic carboxylic acid featuring a unique ortho-ethyl and para-difluoromethyl substitution pattern. This compound serves as a versatile building block in pharmaceutical and agrochemical research, offering enhanced lipophilicity and metabolic stability. Its specific substitution cannot be interchanged with simpler analogs, making it essential for precise SAR studies and advanced material synthesis. Ensure your research maintains scaffold integrity—source this high-purity intermediate today.

Molecular Formula C10H10F2O2
Molecular Weight 200.185
CAS No. 2248416-15-9
Cat. No. B2507485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-ethylbenzoic acid
CAS2248416-15-9
Molecular FormulaC10H10F2O2
Molecular Weight200.185
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(F)F)C(=O)O
InChIInChI=1S/C10H10F2O2/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h3-5,9H,2H2,1H3,(H,13,14)
InChIKeyKHKWFXRJTRXVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-2-ethylbenzoic acid (CAS 2248416-15-9) for Procurement and Research Use


4-(Difluoromethyl)-2-ethylbenzoic acid (CAS 2248416-15-9) is a fluorinated aromatic carboxylic acid with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It serves as a versatile building block and intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research [1]. The compound features a difluoromethyl (-CF2H) group at the para position and an ethyl group at the ortho position of the benzoic acid core. The presence of the difluoromethyl moiety is known to impart unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are highly valued in the design of bioactive molecules [1].

Why 4-(Difluoromethyl)-2-ethylbenzoic acid Cannot Be Substituted with Generic or Closest Analogs


The ortho-ethyl substitution in 4-(difluoromethyl)-2-ethylbenzoic acid distinguishes it from other difluoromethyl-benzoic acid analogs (e.g., 2-, 3-, or 4-(difluoromethyl)benzoic acid) and cannot be interchanged without altering the steric and electronic environment of the core scaffold. This substitution pattern is critical for downstream synthetic applications, as it provides a unique handle for further derivatization or influences the three-dimensional conformation of final drug candidates [1]. The difluoromethyl group at the para position, a recognized bioisostere for hydroxyl, thiol, or amine groups, introduces hydrogen bond donor capacity and enhanced lipophilicity that simple methyl or trifluoromethyl analogs cannot fully replicate [2]. Generic substitution with unsubstituted or differently substituted benzoic acids would fundamentally change the molecule's reactivity, physicochemical profile, and, consequently, the properties of any derived products.

Quantitative Differentiation Evidence: 4-(Difluoromethyl)-2-ethylbenzoic acid (CAS 2248416-15-9) vs. Analogs


Comparative LogP of 4-(Difluoromethyl)-2-ethylbenzoic acid vs. 4-Methylbenzoic Acid

The introduction of a difluoromethyl group in place of a methyl group significantly increases lipophilicity, as measured by the calculated partition coefficient (LogP). The target compound's LogP is estimated at 2.70, compared to 2.01 for the unsubstituted 4-(difluoromethyl)benzoic acid and an estimated ~1.8 for 4-methylbenzoic acid [1][2][3]. This difference of +0.7 to +0.9 log units indicates a higher propensity for the target compound to partition into non-polar environments, which can be crucial for membrane permeability in biological applications.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bond Donor (HBD) Capacity of the -CF2H Moiety

The difluoromethyl (-CF2H) group acts as a lipophilic hydrogen bond donor, a property absent in the trifluoromethyl (-CF3) analog. Quantitative NMR studies determined the hydrogen bond acidity parameter (A) for a series of difluoromethyl aryl compounds to be in the range of 0.085 to 0.126, comparable to that of thiophenol (A=0.09) and aniline (A=0.26) [1]. This allows the difluoromethyl group to engage in specific, directional intermolecular interactions that can enhance binding affinity to biological targets, while the trifluoromethyl group cannot serve as a hydrogen bond donor.

Bioisostere Hydrogen Bonding Molecular Recognition

Influence of Ethyl Group on Reactivity and Steric Bulk

The presence of the ortho-ethyl substituent on the benzoic acid ring introduces both steric bulk and a potential site for further chemical modification or metabolic transformation, which is absent in simpler analogs like 4-(difluoromethyl)benzoic acid . While no direct reactivity data (e.g., reaction rates) for this specific compound is available, the ethyl group is a common and well-characterized substituent in organic synthesis. In contrast, the unsubstituted 4-(difluoromethyl)benzoic acid lacks this additional degree of freedom for constructing more complex molecular architectures.

Synthetic Handle Steric Effects Reactivity

Key Research and Industrial Applications for 4-(Difluoromethyl)-2-ethylbenzoic acid (CAS 2248416-15-9)


Scaffold for Lipophilic Bioisosteres in Drug Discovery

This compound is an ideal starting material for medicinal chemists looking to incorporate a difluoromethyl group as a metabolically stable, lipophilic hydrogen bond donor bioisostere into their lead compounds. As supported by evidence on the hydrogen bond acidity (A = 0.085-0.126) and enhanced LogP (ΔLogP of +0.7 to +0.9 over methyl analogs), the -CF2H moiety can effectively mimic hydroxyl or thiol groups while improving membrane permeability [1][2]. The ortho-ethyl group further provides a vector for modulating molecular shape and properties, distinguishing it from simpler 4-(difluoromethyl)benzoic acid scaffolds .

Building Block for Novel Agrochemicals

In agrochemical research, fluorinated benzoic acid derivatives are frequently used to synthesize herbicides and fungicides with improved potency and environmental stability. The unique combination of the lipophilic -CF2H group (LogP 2.70) and the ortho-ethyl substituent makes this compound a valuable intermediate for creating new molecules with tailored physicochemical properties for plant uptake and translocation [1][2].

Advanced Intermediate for Functional Materials

The electronic and steric properties conferred by the difluoromethyl and ethyl substituents make this benzoic acid derivative a useful precursor for designing liquid crystals or other advanced functional materials. The carboxylic acid group can be easily derivatized (e.g., to esters or amides) to tune material properties [1]. Its ortho-substitution pattern may also influence molecular packing and phase behavior in ways that unsubstituted analogs cannot .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)-2-ethylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.